Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate
CAS No.: 70424-96-3
Cat. No.: VC21496981
Molecular Formula: C8H11N3O2S2
Molecular Weight: 245.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70424-96-3 |
|---|---|
| Molecular Formula | C8H11N3O2S2 |
| Molecular Weight | 245.3g/mol |
| IUPAC Name | methyl 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbodithioate |
| Standard InChI | InChI=1S/C8H11N3O2S2/c1-10-5(9)4(7(14)15-3)6(12)11(2)8(10)13/h9H2,1-3H3 |
| Standard InChI Key | MZESBCNFBNEKDE-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=O)N(C1=O)C)C(=S)SC)N |
| Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)C(=S)SC)N |
Introduction
Structural Characteristics and Identification
Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate is identified by the CAS number 70424-96-3. It has a molecular formula of C8H11N3O2S2 and a molecular weight of approximately 245.3 g/mol. The compound features a pyrimidine ring with several key functional groups:
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A pyrimidine core structure
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Amino group at the 6-position
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Methyl groups at positions 1 and 3
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Carbonyl groups (dioxo) at positions 2 and 4
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A carbodithioate group (-CSS-OCH3) at position 5
This structural arrangement creates a compound with potential for various chemical interactions, particularly through the carbodithioate moiety, which differentiates it from other pyrimidine derivatives.
Biological Activity and Applications
Metal Chelation Properties
The carbodithioate moiety (-CSS-OCH3) in this compound is of particular interest due to its potential metal-binding capabilities. Metal chelation is an important property in various biological and chemical applications:
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Potential interaction with metalloenzymes
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Possible applications in metal sequestration
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Potential use in coordination chemistry studies
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Possible applications in bioinorganic chemistry
These properties could make Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate valuable in research settings focused on metal-ligand interactions.
Comparison with Related Compounds
Structural Analogs
Comparing Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate with structurally related compounds provides insight into its potential properties and applications.
Comparison with Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate
A closely related compound is Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate (CAS: 90008-93-8), which features a sulfonate group instead of carbodithioate. This compound has a molecular formula of C7H11N3O5S and a molecular weight of approximately 249.25 g/mol .
| Compound | Molecular Formula | Molecular Weight | Key Functional Group |
|---|---|---|---|
| Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate | C8H11N3O2S2 | 245.3 g/mol | Carbodithioate |
| Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate | C7H11N3O5S | 249.25 g/mol | Sulfonate |
The key difference between these compounds is the replacement of the carbodithioate group (-CSS-OCH3) with a sulfonate group (-SO3-OCH3). This structural difference likely results in distinct chemical behaviors and biological activities .
Comparison with 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde
Another structurally related compound is 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde (CAS: 181465-38-3), which contains a carbothioaldehyde group (-CHS) instead of a carbodithioate group. This compound has a molecular formula of C7H9N3O2S and a molecular weight of 199.23 g/mol .
| Compound | Molecular Formula | Molecular Weight | Key Functional Group |
|---|---|---|---|
| Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate | C8H11N3O2S2 | 245.3 g/mol | Carbodithioate |
| 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde | C7H9N3O2S | 199.23 g/mol | Carbothioaldehyde |
The carbothioaldehyde group may confer different reactivity profiles compared to the carbodithioate group, potentially affecting both chemical behavior and biological activity .
Comparison with 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
The base structure of these compounds, 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 6642-31-5), lacks any substitution at the 5-position. This compound has a molecular formula of C6H9N3O2 and a molecular weight of 155.15 g/mol .
| Compound | Molecular Formula | Molecular Weight | Substituent at Position 5 |
|---|---|---|---|
| Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate | C8H11N3O2S2 | 245.3 g/mol | Carbodithioate |
| 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | C6H9N3O2 | 155.15 g/mol | None |
The absence of a substituent at position 5 in 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione likely results in different chemical reactivity and biological properties compared to its 5-substituted derivatives .
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